
3,6-Dichloro-5-nitropyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dichloro-5-nitropyridin-2(1H)-one: is a chemical compound with the molecular formula C5H2Cl2N2O3 It is a derivative of pyridine, characterized by the presence of two chlorine atoms and one nitro group attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-5-nitropyridin-2(1H)-one typically involves the nitration of 3,6-dichloropyridin-2(1H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
3,6-Dichloro-5-nitropyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of 3,6-diamino-5-nitropyridin-2(1H)-one or 3,6-dithio-5-nitropyridin-2(1H)-one.
Reduction: Formation of 3,6-dichloro-5-aminopyridin-2(1H)-one.
Oxidation: Formation of various oxidized pyridine derivatives.
科学研究应用
3,6-Dichloro-5-nitropyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 3,6-Dichloro-5-nitropyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
相似化合物的比较
Similar Compounds
3,5-Dichloro-2-nitropyridine: Similar structure but lacks the hydroxyl group.
3,6-Dichloro-4-nitropyridine: Similar structure but with the nitro group at a different position.
2,6-Dichloro-3-nitropyridine: Similar structure but with different positions of chlorine and nitro groups.
Uniqueness
3,6-Dichloro-5-nitropyridin-2(1H)-one is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both electron-withdrawing chlorine and nitro groups makes it a versatile intermediate for various chemical transformations.
属性
分子式 |
C5H2Cl2N2O3 |
|---|---|
分子量 |
208.98 g/mol |
IUPAC 名称 |
3,6-dichloro-5-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H2Cl2N2O3/c6-2-1-3(9(11)12)4(7)8-5(2)10/h1H,(H,8,10) |
InChI 键 |
QKDDUPHWZBYTBL-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)NC(=C1[N+](=O)[O-])Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


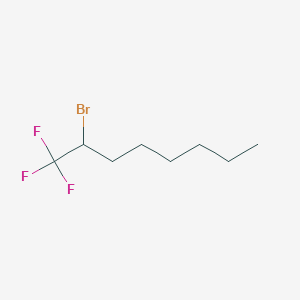
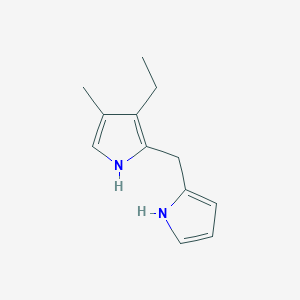
![3-Bromo-4,6-dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12866406.png)
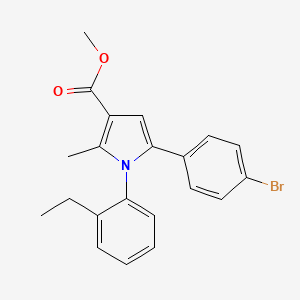
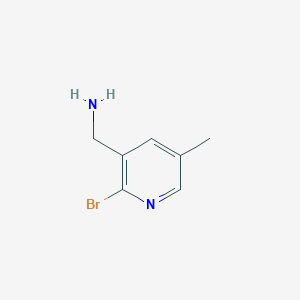
![1-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12866429.png)
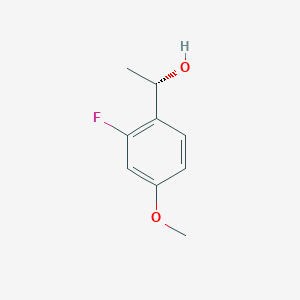
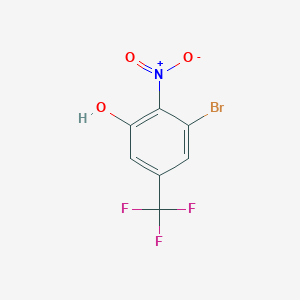
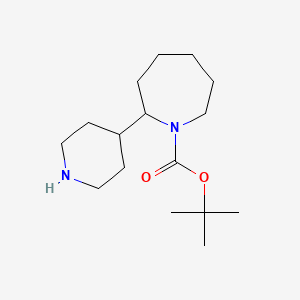
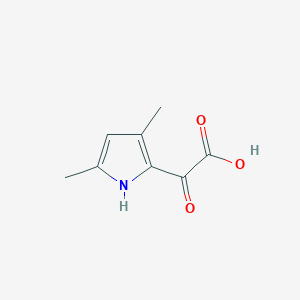

![(2-Chlorobenzo[d]oxazol-4-yl)methanamine](/img/structure/B12866475.png)
![(3aS,4S,6aR)-4-(5-(6-aminoquinolin-2-yl)-5-oxopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B12866480.png)

